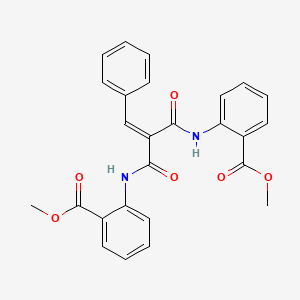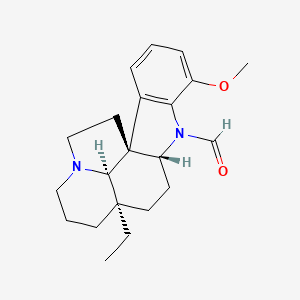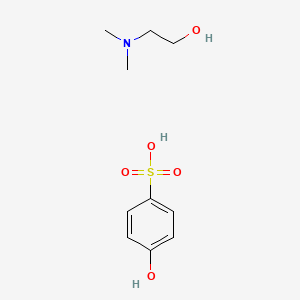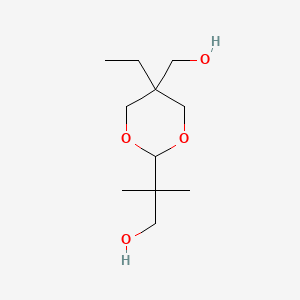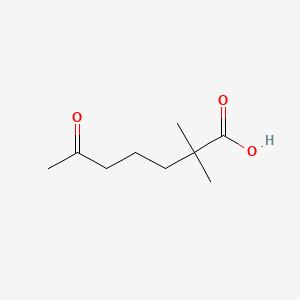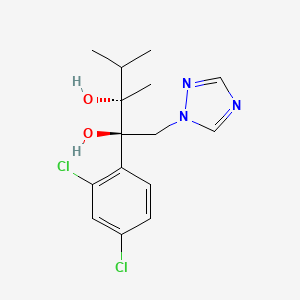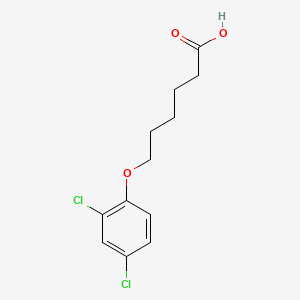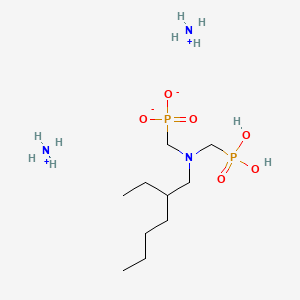
Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound known for its unique structure and properties. It belongs to the class of bisphosphonates, which are widely used in various scientific and industrial applications. This compound is characterized by the presence of two phosphonate groups attached to a central nitrogen atom, which is further connected to a 2-ethylhexyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Ethylhexylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product in a crystalline form.
Análisis De Reacciones Químicas
Types of Reactions
Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides.
Aplicaciones Científicas De Investigación
Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in bone-related diseases.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. In biological systems, bisphosphonates are known to inhibit the activity of osteoclasts, which are cells responsible for bone resorption. This inhibition is achieved through the disruption of the mevalonate pathway, leading to decreased bone resorption and increased bone density.
Comparación Con Compuestos Similares
Diammonium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate can be compared with other similar compounds, such as:
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate
These compounds share similar structural features but differ in their specific cations and properties. The unique aspect of this compound lies in its ammonium cations, which can influence its solubility, reactivity, and biological activity.
Propiedades
Número CAS |
94107-73-0 |
|---|---|
Fórmula molecular |
C10H31N3O6P2 |
Peso molecular |
351.32 g/mol |
Nombre IUPAC |
diazanium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2.2H3N/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);2*1H3 |
Clave InChI |
QHRUBDXIOFVCOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
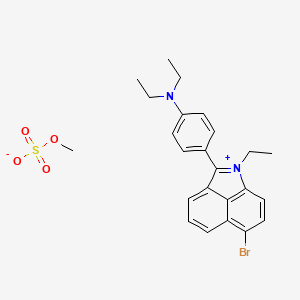
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
